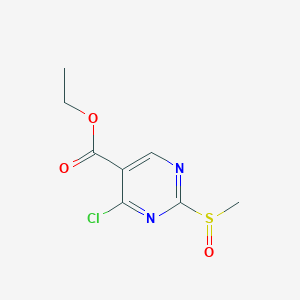

Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with an oxidizing agent. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent under acidic conditions. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the production of ethyl 4-chloro-2-(methylsulfinyl)pyr

Biological Activity

Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine class of compounds, which are known for their varied biological properties. The compound can be synthesized through several methods, often involving the reaction of 4-chloro-2-methylthiopyrimidine derivatives with ethyl chloroacetate or other electrophiles under basic conditions. The methylsulfinyl group enhances the compound's reactivity and biological profile.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antitumor Activity

Research has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds derived from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate inhibit cell growth in breast cancer (MDA-MB-435) models with IC50 values in the nanomolar range .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | MDA-MB-435 | 0.019 | Microtubule depolymerization |

| Derivative X | A549 (Lung) | 0.025 | Apoptosis induction |

2. Antiviral Activity

This compound has also been investigated for its antiviral properties. It shows promising results against several viral targets, including hepatitis C virus (HCV) and other RNA viruses. The mechanism often involves inhibition of viral polymerases, leading to reduced viral replication .

3. Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of bacterial strains, making it a candidate for developing new antibiotics. Its efficacy against both gram-positive and gram-negative bacteria has been documented, with mechanisms involving disruption of bacterial cell wall synthesis .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Microtubule Disruption : Many derivatives affect microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in nucleic acid synthesis, particularly targeting viral polymerases.

- Antioxidant Activity : Some studies suggest that the compound may possess antioxidant properties, contributing to its protective effects in cellular models.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Breast Cancer Cells : A recent study evaluated the effects of this compound on MDA-MB-435 cells, demonstrating significant tumor growth inhibition and microtubule disruption at low concentrations .

- Antiviral Efficacy Against HCV : In vitro assays showed that derivatives inhibited HCV replication by over 90%, with IC50 values around 32 µM .

- Broad-spectrum Antimicrobial Activity : Clinical isolates tested against this compound revealed a minimum inhibitory concentration (MIC) effective against resistant strains of Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various scientific and medicinal applications:

Medicinal Chemistry

- Anticancer Activity : Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate has been utilized in the synthesis of derivatives that exhibit anti-proliferative effects against cancer cell lines. For instance, derivatives synthesized from this compound have shown inhibitory activity against kinases like Raf, which is implicated in tumor growth .

- Antimicrobial Properties : Pyrimidine derivatives, including this compound, have demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that modifications to the methylsulfinyl group can enhance this activity, making it a candidate for developing new antimicrobial agents .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is used to create more complex molecules that have potential therapeutic effects. The compound's ability to act as a building block for various chemical transformations makes it valuable in pharmaceutical research and development .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Anticancer Research

A study involving the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives from this compound revealed promising results in inhibiting cancer cell proliferation. The derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of modified pyrimidine derivatives derived from this compound. Results indicated enhanced activity against multi-drug resistant strains of bacteria, suggesting its potential use in treating resistant infections .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Related Compounds | Observations |

|---|---|---|

| Anticancer | Pyrido[2,3-d]pyrimidin-7-one derivatives | Significant cytotoxicity against cancer cell lines |

| Antimicrobial | Modified pyrimidines | Effective against Gram-positive bacteria |

| Enzyme Inhibition | Dihydrofolate reductase inhibitors | Effective inhibition leading to reduced proliferation |

Properties

Molecular Formula |

C8H9ClN2O3S |

|---|---|

Molecular Weight |

248.69 g/mol |

IUPAC Name |

ethyl 4-chloro-2-methylsulfinylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C8H9ClN2O3S/c1-3-14-7(12)5-4-10-8(15(2)13)11-6(5)9/h4H,3H2,1-2H3 |

InChI Key |

BNBJWBKLXJFIKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)S(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.